![molecular formula C20H16N2O3S B2395937 N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 899734-92-0](/img/structure/B2395937.png)
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide
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Overview
Description
“N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide” is a chemical compound. It is related to N-benzyl-6-methoxybenzo[d]thiazol-2-amine, which has a molecular weight of 270.35 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, N-(6-methoxybenzo[d]thiazol-2-yl)acetamide formed (amide)N-H…O (acid) & (acid)O-H…N (thiazole) interactions with the acetic acid, forming a R22 (8) hydrogen-bonded ring by two hetero-intermolecular hydrogen bonding interactions .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed .Mechanism of Action
The exact mechanism of action of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to act through several pathways. It has been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, as well as to modulate the expression of genes involved in these processes. This compound has also been found to activate certain signaling pathways in cells, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, as well as to protect against cell death induced by various toxins and stressors. This compound has also been found to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has been found to exhibit interesting biochemical and physiological effects. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.
Future Directions
There are several potential future directions for research on N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide. One area of interest is in the development of this compound as a potential therapeutic agent for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and in humans. Another area of interest is in the study of this compound's effects on the immune system and its potential use as an anti-inflammatory agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use.
Synthesis Methods
The synthesis of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide involves several steps, including the reaction of 6-methoxybenzo[d]thiazole-2-amine with furan-2-carboxylic acid, followed by the addition of benzyl bromide and the use of a palladium catalyst. The resulting compound is then purified through column chromatography and characterized through various spectroscopic techniques.
Scientific Research Applications
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
properties
IUPAC Name |
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-15-9-10-16-18(12-15)26-20(21-16)22(13-14-6-3-2-4-7-14)19(23)17-8-5-11-25-17/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBXGXSVQHFSIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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